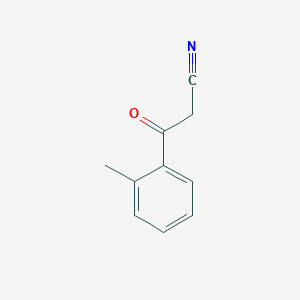

2-Methylbenzoylacetonitrile

Overview

Description

2-Methylbenzoylacetonitrile is a chemical compound with the molecular formula C10H9NO . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of this compound involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents . This method has been patented and is considered efficient for the production of this compound .Scientific Research Applications

Solubility and Solvent Effects : Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in different solvents, including acetonitrile. This research is crucial for the purification of compounds like 2-Methylbenzoylacetonitrile (Zhu et al., 2019).

Synthesis and Biological Activity : Lu Jiu-fu, Ge Hong-guang, and Shi Juan (2015) synthesized a novel carbene silver(I) complex with an imidazole derivative involving acetonitrile, demonstrating potential biological activity (Lu Jiu-fu et al., 2015).

Characterization of Iron(II) Complexes : Rieb et al. (2014) characterized iron(II) complexes with acetonitrile, providing insights into the reactivity and potential applications of such complexes (Rieb et al., 2014).

Optical Properties of Organic Compounds : Purc et al. (2017) explored the synthesis and optical properties of organic compounds involving acetonitrile, which is relevant to the study of this compound (Purc et al., 2017).

Solvent Effects on Chemical Reactions : Melo et al. (2006) examined the effect of solvents like acetonitrile on specific chemical reactions, providing context for the behavior of this compound in different environments (Melo et al., 2006).

Functional Modeling in Chemistry : Casella et al. (1996) conducted studies involving acetonitrile to model the behavior of certain chemical reactions, which can inform the understanding of this compound's properties (Casella et al., 1996).

Mechanism of Action

Target of Action

Benzoylacetonitriles, a class of compounds to which 2-methylbenzoylacetonitrile belongs, have been studied for their anti-neuroinflammatory properties . They have been found to suppress LPS-induced protein levels of IL-6, a pro-inflammatory cytokine .

Mode of Action

Benzoylacetonitriles have been shown to suppress the activation of the nfκb pathway , which plays a crucial role in regulating the immune response to infection. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines, suggesting a potential mechanism of action .

Biochemical Pathways

The suppression of the nfκb pathway suggests that it may impact inflammatory signaling pathways .

Pharmacokinetics

The compound is soluble in dichloromethane , which could potentially influence its absorption and distribution.

Result of Action

Benzoylacetonitriles have been found to have broad anti-neuroinflammatory properties . They suppress numerous LPS-induced inflammatory mediators in a dose-dependent fashion .

Biochemical Analysis

Biochemical Properties

2-Methylbenzoylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of 2-oxazolines, where it acts as a substrate in the presence of β-aminoalcohols and ZnCl2 . These interactions are crucial for the formation of 2-oxazolines, which are important intermediates in organic synthesis.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been studied for its anti-neuroinflammatory properties, particularly in microglial cells. The compound suppresses the activation of the NFκB pathway, leading to a reduction in the production of pro-inflammatory mediators such as IL-6 . This suppression helps mitigate inflammation in the central nervous system, which is beneficial in treating neurological disorders like multiple sclerosis and Parkinson’s disease.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activation of the NFκB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NFκB . This inhibition results in decreased transcription of genes involved in inflammatory responses. Additionally, the compound’s interaction with ZnCl2 facilitates the synthesis of 2-oxazolines, highlighting its role in enzyme-mediated reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its anti-inflammatory properties in vitro, although its efficacy may diminish with prolonged exposure . This stability is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through phase I and phase II reactions, involving enzymes such as cytochrome P450 oxidases and transferases . These metabolic processes lead to the formation of various metabolites, which can influence the compound’s overall activity and efficacy. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is important for its potential use in targeting specific tissues or organs.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be directed to specific organelles through post-translational modifications or targeting signals. This localization is crucial for its role in modulating cellular processes and biochemical reactions.

properties

IUPAC Name |

3-(2-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQMHCHBQZTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366401 | |

| Record name | 2-METHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35276-81-4 | |

| Record name | 2-METHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1348388.png)

![4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348411.png)

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)

![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)